4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine
Description
4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine is a piperidine derivative characterized by a hydroxyl group and a 3,4-methylenedioxyphenyl substituent at the 4-position of the piperidine ring, along with an iso-propyl group at the 1-position.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-propan-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)16-7-5-15(17,6-8-16)12-3-4-13-14(9-12)19-10-18-13/h3-4,9,11,17H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSYQHQPGKVVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together under acidic conditions.
Introduction of the Methylenedioxyphenyl Group: This step involves the reaction of the piperidine intermediate with a methylenedioxyphenyl halide under basic conditions to form the desired substitution on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the methylenedioxyphenyl group.
Substitution: The methylenedioxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Dehydroxylated derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylenedioxyphenyl group may interact with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and pharmacological properties:
Key Comparative Insights
Electron-Donating vs. Lipophilic Groups
- The 3,4-methylenedioxyphenyl group in the target compound (electron-rich) contrasts with the 4-methylthiophenyl group in its analog .
- The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride introduces steric bulk, likely reducing blood-brain barrier penetration compared to the target compound’s smaller substituents.
Hydrogen Bonding and Solubility
- The hydroxyl group at position 4 in the target compound enables hydrogen bonding, a feature absent in the diphenylmethoxy and methylthiophenyl analogs. This may enhance interactions with polar receptors or enzymes.
- Rezafungin Acetate , while structurally distinct, highlights the role of hydroxyl groups in complex pharmacological agents (e.g., antifungal activity via glucan synthase inhibition).
Molecular Weight and Bioavailability
Pharmacological Implications (Speculative)
- However, the iso-propyl group may modulate selectivity for non-serotonergic targets.
- The methylthiophenyl analog could exhibit prolonged half-life due to sulfur’s resistance to oxidative metabolism, whereas the target compound’s dioxolane ring may undergo hydrolytic cleavage.
Biological Activity
4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylenedioxyphenyl group and a hydroxyl group. Its chemical structure can be represented as follows:
This structure is significant in determining its interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Studies have shown that related compounds with similar structures possess antimicrobial properties. For instance, derivatives of methylenedioxyphenyl have demonstrated effectiveness against various bacterial strains .
- Histone Deacetylase Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Interaction with Enzymes : The presence of the methylenedioxy group may facilitate interactions with specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing neurochemical signaling pathways.
Antimicrobial Efficacy
A study conducted on related methylenedioxy compounds demonstrated their efficacy against various pathogens. The results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial activity, suggesting that this compound could also possess similar properties .
HDAC Inhibition
In a patent detailing benzamide derivatives, it was noted that compounds structurally related to this compound showed promising HDAC inhibitory activity. This inhibition is crucial for therapeutic strategies targeting cancer and other diseases associated with epigenetic modifications .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
